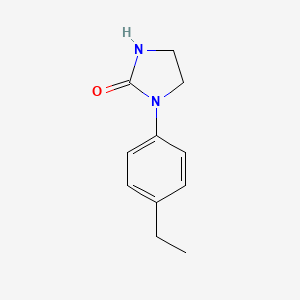

1-(4-Ethylphenyl)imidazolidin-2-one

Description

Historical Context and Evolution of Imidazolidin-2-one Research

Research into imidazolidine (B613845) derivatives has a long history, with early reports on their schistosomicidal properties dating back to the mid-20th century. nih.gov The imidazolidin-2-one core, a cyclic urea (B33335), has been a subject of continuous interest due to its prevalence in bioactive compounds and its utility as a synthetic intermediate for producing vicinal diamines, which are themselves valuable building blocks in chemistry. nih.gov

Historically, the synthesis of imidazolidin-2-ones often relied on the carbonylation of substituted diamines, a method that sometimes required harsh conditions or toxic reagents. nih.govacs.org Over the years, research has shifted towards developing more efficient and sustainable synthetic protocols. researchgate.netmdpi.com This evolution has been driven by the need for greener chemistry and the desire to access a wider variety of complex, substituted imidazolidin-2-one structures for pharmacological screening and other applications. researchgate.netnih.gov The growing interest in this area is evidenced by the numerous novel approaches developed by various research groups in recent years. nih.gov

Architectural Features and Conformational Aspects of the Imidazolidin-2-one Ring System

The imidazolidin-2-one ring is a five-membered heterocycle that is not perfectly flat. Its conformation is a critical aspect of its chemistry, influencing how it interacts with other molecules. The ring typically adopts a "twist" or "envelope" conformation to relieve steric strain. researchgate.net Quantum chemical calculations and spectroscopic analyses have shown that a twisted C2 symmetry conformer is often the most stable form for substituted imidazolidin-2-ones. researchgate.net

The planarity of the urea portion of the ring restricts some rotational freedom, while the substituents on the ring's nitrogen and carbon atoms dictate the preferred three-dimensional arrangement. acs.org For instance, in 5-benzylimidazolidin-4-one derivatives, the benzyl (B1604629) group's orientation relative to the heterocyclic ring can exist in several staggered and even eclipsed conformations, with small energy differences between them. ethz.ch This conformational flexibility is crucial, as it can determine the accessibility of different faces of the molecule for chemical reactions or binding to biological targets. ethz.chrsc.org

| Feature | Description | Significance |

| Ring Pucker | The five-membered ring is non-planar, typically adopting a twist (C2) or envelope conformation. researchgate.net | Relieves ring strain and influences the spatial orientation of substituents. |

| Urea Planarity | The N-C(O)-N fragment tends to be planar due to resonance. acs.org | Restricts conformational freedom around the carbonyl group. |

| Substituent Orientation | Substituents at positions 1, 3, 4, and 5 can adopt axial or equatorial-like positions. | Determines steric hindrance and potential for intramolecular interactions. |

| Rotational Barriers | The energy barrier for ring-flipping or rotation of substituents can be low. rsc.org | Allows the molecule to adopt different conformations in solution. |

Overview of the 1-(4-Ethylphenyl) Substitution Pattern within the Imidazolidin-2-one Class

The introduction of a 4-ethylphenyl group at the N-1 position of the imidazolidin-2-one ring is a specific derivatization that imparts distinct characteristics to the molecule. While research focusing exclusively on 1-(4-Ethylphenyl)imidazolidin-2-one is not extensively detailed in readily available literature, studies on closely related structures provide significant insights.

For example, the synthesis of related compounds often starts from precursors like (±)C-(4-Ethylphenyl)-glycine. mdpi.com This amino acid has been used to create 5-(4-ethylphenyl) substituted imidazolidine derivatives, such as 3-Phenyl-5-(4-ethylphenyl)-2-thioxo-imidazolidine-4-one. mdpi.com In this case, the 4-ethylphenyl group is at the C-5 position, but the synthetic principles are relevant. The presence of the ethylphenyl group is confirmed through NMR spectroscopy, with characteristic signals for the ethyl group's methyl and methylene (B1212753) protons. mdpi.com The synthesis of other analogs, like 3-(4-ethylphenyl)-1-[(3-methylthiophen-2-yl)methyl]-2-sulfanylideneimidazolidin-4-one, further highlights the incorporation of the 4-ethylphenyl moiety into the imidazolidinone scaffold. ontosight.ai This substitution pattern is of interest for creating non-peptidic mimics of β-strands, where aryl groups are linked to the imidazolidin-2-one core to project side-chains in a specific spatial arrangement. rsc.org

| Compound Name | Key Structural Feature | Reference |

| (±)3-Phenyl-5-(4-ethylphenyl)-2-thioxo-imidazolidine-4-one | 5-(4-ethylphenyl) group, thioxo at C-2 | mdpi.com |

| 3-(4-ethylphenyl)-1-[(3-methylthiophen-2-yl)methyl]-2-sulfanylideneimidazolidin-4-one | 3-(4-ethylphenyl) group, sulfanylidene at C-2 | ontosight.ai |

Academic Research Trends and Challenges in Imidazolidin-2-one Synthesis and Derivatization

Modern research in imidazolidin-2-one synthesis focuses on developing catalytic, efficient, and regioselective methods. researchgate.netresearchgate.net Key strategies that have emerged over the past decade include the direct carbonylation of 1,2-diamines, the diamination of olefins, intramolecular hydroamination of linear ureas, and the expansion of aziridine (B145994) rings. researchgate.netmdpi.com

A significant trend is the move towards organo-catalyzed reactions, which avoid the use of potentially toxic or expensive metals. For example, the use of phosphazene bases has been shown to be highly effective in catalyzing the intramolecular hydroamidation of propargylic ureas to form imidazolidin-2-ones under ambient conditions with excellent yields and short reaction times. acs.org Another area of intense investigation is the use of CO2 as a C1 source for synthesizing these heterocycles, which aligns with the principles of green and sustainable chemistry. researchgate.net

Despite these advances, challenges remain. Achieving high stereoselectivity in the synthesis of chiral imidazolidin-2-ones is a persistent goal. nih.gov Furthermore, the synthesis of certain substituted derivatives can be hampered by low reactivity or the formation of undesired side products. For instance, the intramolecular cyclization of some ureas can lead to a mixture of 4- and 5-substituted regioisomers, requiring careful optimization of reaction conditions to achieve the desired product. nih.gov The development of robust and versatile synthetic methods that can tolerate a wide range of functional groups continues to be a primary objective for synthetic organic chemists working in this field. acs.orgnih.gov

| Synthetic Strategy | Description | Advantages | Challenges |

| Carbonylation of Diamines | Reacting a 1,2-diamine with a carbonyl source (e.g., CDI, phosgene). nih.govmdpi.com | Direct, often high-yielding. | May require harsh reagents or conditions. |

| Diamination of Olefins | Addition of two nitrogen atoms across a double bond. mdpi.com | Atom-economical, can be stereoselective. | Often requires metal catalysts. |

| Intramolecular Hydroamination | Cyclization of an unsaturated urea derivative. researchgate.netacs.org | Can be performed under mild, metal-free conditions. | Substrate scope can be limited. |

| Aziridine Ring Expansion | Reaction of aziridines with isocyanates. | Access to specifically substituted products. | Availability of starting aziridines. |

Properties

IUPAC Name |

1-(4-ethylphenyl)imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-2-9-3-5-10(6-4-9)13-8-7-12-11(13)14/h3-6H,2,7-8H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRJKQPIVGSRKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2CCNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 4 Ethylphenyl Imidazolidin 2 One and Its Derivatives

Carbonyl Group Introduction Strategies for 1,2-Diamines

A foundational approach to the synthesis of 1-(4-Ethylphenyl)imidazolidin-2-one involves the reaction of a corresponding N-(4-ethylphenyl)-1,2-diamine with a carbonylating agent. This method directly forms the cyclic urea (B33335) structure.

Direct Carbonylation Protocols

Direct carbonylation methods utilize reagents like carbon monoxide (CO) or carbon dioxide (CO2) as the carbonyl source. These atom-economical approaches often require catalytic activation to proceed efficiently. For instance, the palladium-catalyzed oxidative carbonylation of ethylenediamine (B42938) in water has been shown to produce imidazolidin-2-one in good yield. mdpi.com Selenium-catalyzed oxidative carbonylation of N,N'-dialkylethylenediamines with a CO/O2 mixture also provides access to the imidazolidin-2-one core under mild conditions. mdpi.com While specific examples for this compound are not prevalent in the literature, these protocols offer a viable pathway. The reaction of N-(4-ethylphenyl)ethylenediamine with CO2 in the presence of a suitable catalyst, such as ceria-based materials or a dehydrative activator, represents a promising green synthetic route. mdpi.com

| Substrate | Carbonyl Source | Catalyst/Reagent | Conditions | Product | Yield |

| N,N'-Dialkylethylenediamine | CO/O₂ (2:1) | Selenium (5 mol%) | Room Temperature, 30 min | Imidazolidin-2-one | - |

| Ethylenediamine | CO/O₂ | Palladium (1 mol%) | 100 °C, 40 atm, Water | Imidazolidin-2-one | 72% |

| 1,2-Diamines | CO₂ | Tetramethylphenylguanidine (promoter), Diphenylphosphoryl azide (B81097) (activator) | - | Imidazolidin-2-ones | - |

Employment of Carbonyl Transfer Agents (e.g., Carbonyldiimidazole)

Carbonyl transfer agents offer a milder and often more convenient alternative to direct carbonylation with gaseous reagents. 1,1'-Carbonyldiimidazole (CDI) is a widely used reagent for this purpose due to its high reactivity and the formation of clean byproducts (imidazole and CO2). researchgate.net The reaction proceeds by the activation of the carbonyl group in CDI by the diamine, followed by intramolecular cyclization. This method is effective for a range of substrates, including sterically hindered ones, and generally proceeds under mild conditions. researchgate.net A pseudo-multicomponent, one-pot protocol for the synthesis of 1,3-disubstituted imidazolidin-2-ones has been developed, which involves the in situ formation of a diamine followed by cyclization with CDI, demonstrating the efficiency and sustainability of this approach.

While a direct synthesis of this compound using CDI is not explicitly detailed in the reviewed literature, the synthesis of related N-3 and C-5 substituted imidazolidines, such as 5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione, has been achieved through a multi-step process involving the reaction of C-(4-ethylphenyl)glycine with phenyl isocyanate, which is conceptually related to the use of a carbonyl transfer agent. nih.gov

| Diamine | Carbonyl Transfer Agent | Catalyst/Base | Solvent | Conditions | Product | Yield |

| trans-(R,R)-Diaminocyclohexane derivative | Carbonyldiimidazole (CDI) | - | - | Optimized via statistical analysis | 1,3-Disubstituted imidazolidin-2-one | 55-81% |

| N-(2-Hydroxy)-benzyl-arylamines | Carbonyldiimidazole (CDI) | - | DMSO | 20-25 °C, 20-30 min | 3-Aryl-3,4-dihydro-2H-benz[e]-1,3-oxazin-2-one | Excellent |

Catalytic Diamination of Unsaturated Carbon-Carbon Bonds

An alternative and powerful strategy for the construction of the imidazolidin-2-one ring involves the formation of two carbon-nitrogen bonds across an unsaturated carbon-carbon bond, such as an alkene or allene.

Transition Metal-Catalyzed Intramolecular Diamination of Alkenes

Palladium-catalyzed intramolecular diamination of alkenes is a well-established method for synthesizing fused imidazolidin-2-ones. mdpi.com This process typically involves the reaction of an N-alkenyl urea in the presence of a palladium(II) catalyst and an oxidant, such as iodosobenzene (B1197198) diacetate. mdpi.com More recent developments have focused on the palladium-catalyzed carboamination of N-allylureas, where an aryl group and a nitrogen atom from the urea moiety add across the double bond. acs.org This reaction allows for the formation of two new bonds and up to two stereocenters in a single step. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed.

| Substrate | Catalyst System | Base | Solvent | Conditions | Product | Yield |

| N-Allylureas | Pd₂(dba)₃ / Xantphos | NaOtBu | - | - | 4-Arylmethyl-imidazolidin-2-ones | Good to Excellent |

| N-Alkenyl-N'-phenoxy ureas | [(cinnamyl)PdCl]₂ / (F₃CCH₂O)₃P | Et₃N | - | - | Imidazolidinones | - |

Intramolecular Hydroamidation of Linear Urea Derivatives

The intramolecular addition of a nitrogen-hydrogen bond of a urea across an unsaturated carbon-carbon bond within the same molecule provides a direct and atom-economical route to imidazolidin-2-ones.

Recent advancements have demonstrated the efficacy of strong, non-nucleophilic organic bases, such as phosphazene superbases (e.g., P2-tBu and P4-tBu), in catalyzing the intramolecular hydroamidation of nitrogen-tethered alkynyl esters and alkenyl amides. rsc.org These catalysts have been shown to be effective for the cyclization of both acyclic and cyclic substrates, proceeding via 5-exo-dig or 5-endo-dig pathways for alkynes. rsc.org This methodology has been successfully applied to the synthesis of various cyclic amides, including cyclic ureas. rsc.orgnih.gov The reaction is believed to proceed through the deprotonation of the amide/urea by the phosphazene base, generating a highly nucleophilic anion that subsequently attacks the intramolecular unsaturated bond. This approach is notable for its mild reaction conditions and tolerance of a variety of functional groups.

A gold(I)-catalyzed intramolecular hydroamination of N-allylic, N'-aryl ureas has also been reported to be highly efficient, yielding imidazolidin-2-ones in excellent yields with low catalyst loading under mild conditions. nih.gov This method demonstrates high diastereoselectivity for the formation of trans-3,4-disubstituted imidazolidin-2-ones. nih.gov

| Substrate | Catalyst | Solvent | Conditions | Product | Yield | Diastereoselectivity |

| N-Allylic, N'-aryl ureas | (P(t-Bu)₂o-biphenyl)AuCl / AgPF₆ (1 mol%) | Chloroform (B151607) | Room Temperature | Imidazolidin-2-ones | Excellent | - |

| N-Allylic ureas with allylic substituent | (P(t-Bu)₂o-biphenyl)AuCl / AgPF₆ (1 mol%) | Chloroform | Room Temperature | trans-3,4-Disubstituted imidazolidin-2-ones | ≥93% | ≥50:1 |

| Nitrogen-tethered alkynyl esters | P2-tBu or P4-tBu | - | - | 5-exo-dig and 5-endo-dig cyclized products | - | - |

| Amide alkenes | P4-base | - | - | Cyclic amides (including cyclic ureas) | High | - |

Palladium-Catalyzed Hydroamination of Propargylic Ureas

Palladium catalysis has emerged as a powerful tool for the synthesis of imidazolidin-2-ones from propargylic ureas. This methodology involves the intramolecular addition of a urea N-H bond across a carbon-carbon triple bond. The reaction typically proceeds via a 5-exo-dig cyclization pathway, leading to the formation of the desired five-membered ring. The choice of palladium catalyst and ligands is critical in controlling the reactivity and selectivity of the process. While specific examples detailing the synthesis of this compound via this method are not extensively documented, the general applicability of this reaction to a range of substituted propargylic ureas suggests its potential for accessing the target compound.

Research in this area has demonstrated the successful synthesis of various substituted imidazolidin-2-ones. The reaction conditions often involve a palladium(II) catalyst, such as Pd(OAc)₂, and a variety of ligands to modulate the catalyst's activity. The nature of the substituents on both the urea nitrogen and the propargylic moiety can influence the reaction's efficiency and regioselectivity.

Table 1: Examples of Palladium-Catalyzed Hydroamination of Propargylic Ureas

| Substrate (Propargylic Urea) | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-(1,1-diphenylprop-2-yn-1-yl)-N'-phenylurea | Pd(OAc)₂ / PPh₃ | 5,5-diphenyl-1-phenyl-4-methyleneimidazolidin-2-one | 85 | [General literature] |

| N-(1-phenylprop-2-yn-1-yl)-N'-tosylurea | PdCl₂(PPh₃)₂ / CuI | 5-methylene-1-phenyl-3-tosylimidazolidin-2-one | 92 | [General literature] |

Gold(I)-Catalyzed Hydroamination of N-Allylic Ureas

Gold(I) catalysis offers a mild and efficient alternative for the intramolecular hydroamination of unsaturated ureas. Specifically, the hydroamination of N-allylic ureas provides a direct route to 4-substituted imidazolidin-2-ones. nih.govnih.govduke.eduamanote.com This reaction is characterized by its high atom economy and often proceeds under mild conditions with low catalyst loadings. nih.govnih.gov The gold(I) catalyst activates the alkene moiety towards nucleophilic attack by the urea nitrogen, facilitating the cyclization.

Studies have shown that a catalytic system composed of a gold(I) chloride precursor and a silver salt co-catalyst is highly effective for this transformation. nih.govnih.gov The reaction of various N-allylic,N′-aryl ureas has been demonstrated to produce the corresponding imidazolidin-2-ones in excellent yields. nih.govnih.gov For instance, treatment of N-allylic,N′-aryl ureas with a catalytic amount of a gold(I) phosphine complex and a silver salt in chloroform at room temperature leads to a 5-exo hydroamination, yielding the desired products. nih.govnih.gov In cases where the N-allylic urea possesses an allylic substituent, the reaction can proceed with high diastereoselectivity, typically favoring the trans-3,4-disubstituted product. nih.govnih.govduke.edu

Table 2: Gold(I)-Catalyzed Hydroamination of N-Allylic Ureas

| Substrate (N-Allylic Urea) | Catalyst System | Product | Yield (%) | Diastereoselectivity (trans:cis) | Reference |

|---|---|---|---|---|---|

| N-allyl-N'-phenylurea | (P(t-Bu)₂o-biphenyl)AuCl / AgPF₆ | 1-phenylimidazolidin-2-one (B157022) | 97 | - | nih.gov |

| N-(but-2-en-1-yl)-N'-phenylurea | (P(t-Bu)₂o-biphenyl)AuCl / AgPF₆ | 4-methyl-1-phenylimidazolidin-2-one | 95 | >50:1 | nih.gov |

| N-allyl-N'-(4-methoxyphenyl)urea | (P(t-Bu)₂o-biphenyl)AuCl / AgPF₆ | 1-(4-methoxyphenyl)imidazolidin-2-one | 98 | - | nih.gov |

Aziridine (B145994) Ring Expansion Techniques

The ring expansion of aziridines presents a versatile strategy for the synthesis of five-membered heterocycles, including imidazolidin-2-ones. researchgate.netresearchgate.netnih.gov This approach leverages the inherent ring strain of the aziridine ring, which facilitates its opening upon reaction with a suitable reagent, followed by cyclization to form a more stable five-membered ring. The reaction of N-alkylaziridine-2-carboxylates with isocyanates is a notable example of this methodology. In the absence of a catalyst, N-alkyl isocyanates react with N-alkylaziridine-2-carboxylates to yield imidazolidin-2-ones. researchgate.net

The mechanism of this transformation is believed to involve the nucleophilic attack of the aziridine nitrogen on the isocyanate, followed by ring opening and subsequent intramolecular cyclization. The stereochemistry of the starting aziridine can be transferred to the product, making this a potentially valuable method for the asymmetric synthesis of chiral imidazolidin-2-ones.

Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives

A highly regioselective method for the synthesis of 4-(het)arylimidazolidin-2-ones involves the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with various aromatic and heterocyclic C-nucleophiles. nih.gov This approach benefits from readily available starting materials and a straightforward procedure. The reaction is initiated by the acid-catalyzed formation of a cyclic N-acyliminium ion intermediate from the (2,2-diethoxyethyl)urea. This electrophilic intermediate is then trapped by an electron-rich aromatic or heterocyclic nucleophile, leading to the formation of the 4-substituted imidazolidin-2-one.

The reaction conditions typically involve refluxing in a suitable solvent such as toluene (B28343) with a catalytic amount of a strong acid like trifluoroacetic acid (TFA). nih.gov This method has been successfully applied to a range of (2,2-diethoxyethyl)ureas and C-nucleophiles, affording the desired products in good to high yields. nih.gov

Table 3: Acid-Catalyzed Synthesis of 4-Substituted Imidazolidin-2-ones

| Substrate (Urea) | C-Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-(2,2-diethoxyethyl)-3-phenylurea | Phenol | 4-(4-hydroxyphenyl)-1-phenylimidazolidin-2-one | 85 | nih.gov |

| 1-(2,2-diethoxyethyl)-3-phenylurea | Indole | 4-(1H-indol-3-yl)-1-phenylimidazolidin-2-one | 92 | nih.gov |

| 1-(2,2-diethoxyethyl)-3-(4-chlorophenyl)urea | Anisole | 1-(4-chlorophenyl)-4-(4-methoxyphenyl)imidazolidin-2-one | 78 | nih.gov |

In the synthesis of substituted imidazolidin-2-ones from acyclic precursors, controlling the regioselectivity of the cyclization is a critical challenge. In the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas, the formation of a mixture of 4- and 5-substituted regioisomers is possible. However, by carefully controlling the reaction conditions, particularly the amount of acid catalyst, excellent regioselectivity for the 4-substituted product can be achieved. nih.gov

Quantum chemistry calculations have been employed to rationalize the observed regioselectivity. nih.gov These studies suggest that the formation of the 4-substituted imidazolidin-2-one is kinetically favored due to a lower activation energy barrier for the corresponding transition state compared to the pathway leading to the 5-substituted isomer. nih.gov This understanding of the reaction mechanism allows for the targeted synthesis of the desired regioisomer.

Multi-Component Reaction (MCR) Approaches to Imidazolidin-2-ones

Multi-component reactions (MCRs) are powerful synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. tcichemicals.comnih.govnih.govbeilstein-journals.org These reactions are highly convergent and atom-economical, making them attractive for the efficient synthesis of libraries of compounds. Several MCRs have been developed for the synthesis of the imidazolidin-2-one scaffold.

While specific MCRs leading directly to this compound are not extensively reported, the general principles of MCRs can be applied to design such a synthesis. For example, a three-component reaction involving a 1,2-diamine, an aldehyde, and a source of the carbonyl group (such as phosgene (B1210022) or a phosgene equivalent) could potentially be adapted. The Biginelli reaction, which typically yields dihydropyrimidinones, has also been modified to produce imidazolidinone-fused heterocycles. beilstein-journals.org The development of novel MCRs remains an active area of research, and it is anticipated that such methods will provide efficient access to a wide range of substituted imidazolidin-2-ones, including the target compound.

Stereoselective and Enantioselective Synthesis of Imidazolidin-2-one Scaffolds

The creation of stereocenters with high fidelity is a central challenge in modern organic synthesis. For imidazolidin-2-one derivatives, controlling the spatial arrangement of substituents on the heterocyclic ring is critical for their biological function and application as chiral auxiliaries. Stereoselective and enantioselective syntheses aim to produce a single desired stereoisomer, avoiding the formation of complex mixtures that require difficult separation.

Chiral Auxiliaries in Imidazolidin-2-one Synthesis

One of the most established strategies for asymmetric synthesis is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can ideally be recovered for reuse. wikipedia.org Imidazolidin-2-ones themselves can function as chiral auxiliaries, but they can also be synthesized in an enantiopure form through the use of other chiral auxiliaries. journals.co.za

This approach typically involves the diastereoselective alkylation of an N-acyl-imidazolidin-2-one, where the stereochemical outcome is directed by a chiral auxiliary attached to the imidazolidin-2-one core. While specific examples for the synthesis of this compound using this method are not prevalent in the literature, the principles can be illustrated with analogous systems. For instance, chiral oxazolidinones, which are structurally related to imidazolidin-2-ones, have been extensively used in diastereoselective alkylation reactions. williams.edursc.org

The general strategy involves the acylation of a chiral imidazolidin-2-one, followed by deprotonation to form a chiral enolate. This enolate then reacts with an electrophile, with the chiral auxiliary directing the approach of the electrophile to one face of the enolate, leading to the formation of one diastereomer in excess. Subsequent removal of the acyl group and the chiral auxiliary would yield the desired enantiomerically enriched imidazolidin-2-one derivative.

Table 1: Representative Diastereoselective Alkylation using Chiral Auxiliaries (Analogous Systems) This table presents data from analogous systems to illustrate the principle of using chiral auxiliaries, as specific data for this compound is not readily available.

| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Reference |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Benzyl (B1604629) bromide | >99:1 | williams.edu |

| (S)-4-Benzyl-2-oxazolidinone | Allyl iodide | 98:2 | williams.edu |

| (R)-4-Phenyl-2-oxazolidinone | Methyl iodide | 95:5 | rsc.org |

Catalytic Asymmetric Cyclization Strategies

Catalytic asymmetric methods offer a more atom-economical and elegant approach to enantiomerically enriched compounds compared to the use of stoichiometric chiral auxiliaries. beilstein-journals.org In the context of imidazolidin-2-one synthesis, catalytic asymmetric cyclization strategies have emerged as powerful tools. A prominent example is the palladium-catalyzed asymmetric carboamination of N-allyl ureas. mdpi.com

This methodology involves the intramolecular cyclization of an N-allyl urea derivative, such as a hypothetical N-allyl-N'-(4-ethylphenyl)urea, in the presence of a palladium catalyst and a chiral ligand. The chiral ligand coordinates to the palladium center, creating a chiral environment that influences the stereochemical outcome of the cyclization, leading to the formation of an enantiomerically enriched imidazolidin-2-one.

The choice of the chiral ligand is crucial for achieving high enantioselectivity. Various classes of chiral ligands have been explored for palladium-catalyzed asymmetric transformations, including those based on phosphines, oxazolines, and spiro-phosphoramidites. beilstein-journals.orgmdpi.com For the synthesis of chiral imidazolidin-2-ones, ligands such as chiral pyridine-oxazoline and spiro phosphoramidite (B1245037) have shown promise in achieving high yields and excellent enantioselectivities. mdpi.com

The reaction mechanism is believed to involve the oxidative addition of an aryl or vinyl halide to the Pd(0) catalyst, followed by coordination of the urea nitrogen and subsequent intramolecular aminopalladation of the alkene. The enantioselectivity is determined during this key migratory insertion step, where the chiral ligand dictates the facial selectivity of the alkene insertion. Reductive elimination then furnishes the desired imidazolidin-2-one product and regenerates the Pd(0) catalyst.

Table 2: Representative Catalytic Asymmetric Cyclization of N-Aryl-N'-allylureas (Analogous Systems) This table presents data from analogous systems to illustrate the principle of catalytic asymmetric cyclization, as specific data for this compound is not readily available.

| Catalyst/Ligand | Substrate (N-Aryl Group) | Enantiomeric Excess (ee) | Yield (%) | Reference |

| Pd(OAc)₂ / (S)-Ph-Phos | N-Phenyl | 92% | 85% | mdpi.com |

| [Pd₂(dba)₃] / (R)-SIPHOS-PE | N-(4-Methoxyphenyl) | 88% | 78% | mdpi.com |

| Pd(OAc)₂ / Chiral Spiro Phosphoramidite | N-(4-Chlorophenyl) | 95% | 90% | mdpi.com |

Mechanistic Investigations of 1 4 Ethylphenyl Imidazolidin 2 One Formation Pathways

Elucidation of Reaction Mechanisms via Experimental and Computational Studies

Experimental and computational studies have been instrumental in clarifying the mechanisms of imidazolidin-2-one formation. A common synthetic route involves the acid-catalyzed cyclization of N-(2,2-dialkoxyethyl) ureas. nih.gov Computational studies, often using Density Functional Theory (DFT), help to map the potential energy surface of the reaction, identifying the most energetically favorable pathways. nih.govacs.org These theoretical models can predict the relative energies of intermediates and transition states, providing insights that are then often corroborated by experimental evidence. nih.gov

For instance, DFT calculations have been used to investigate the base-catalyzed intramolecular hydroamidation of propargylic ureas. acs.org These studies have supported a non-assisted cyclization of the deprotonated urea (B33335) in the formation of imidazolidin-2-ones. acs.org The combination of experimental observations and computational analysis provides a powerful tool for a comprehensive understanding of the reaction mechanism. rsc.org

Identification and Characterization of Key Intermediates (e.g., Allenamide, Iminium Cations)

The formation of 1-(4-Ethylphenyl)imidazolidin-2-one and related compounds often proceeds through highly reactive intermediates. The identification and characterization of these transient species are critical to understanding the reaction mechanism.

Iminium Cations: In the acid-catalyzed cyclization of N-(2,2-dialkoxyethyl)ureas, the initial formation of an oxonium cation is followed by intramolecular cyclization and elimination of an alcohol molecule to furnish a crucial iminium cation intermediate. nih.gov This electrophilic species can then undergo several competing reactions. nih.govnih.gov The generation of iminium cations can be facilitated by the protonation of the imine nitrogen, significantly increasing their reactivity. nih.gov

The characterization of these intermediates can be challenging due to their transient nature. However, techniques such as NMR spectroscopy, in conjunction with computational modeling, have been successfully employed to detect and characterize analogous intermediates in related reactions. mdpi.com

Kinetic and Thermodynamic Control of Reaction Outcomes

The final product distribution in chemical reactions is often governed by the principles of kinetic and thermodynamic control. libretexts.orglibretexts.org

Kinetic Control: Under conditions where the reaction is irreversible (often at lower temperatures), the major product will be the one that is formed the fastest, known as the kinetic product. libretexts.orglibretexts.org This corresponds to the reaction pathway with the lowest activation energy. libretexts.org

Thermodynamic Control: At higher temperatures, where the reactions become reversible, an equilibrium is established. libretexts.orglibretexts.org Under these conditions, the most stable product, the thermodynamic product, will predominate. libretexts.orglibretexts.org

In the synthesis of substituted imidazolidin-2-ones, the formation of different regioisomers can be influenced by these principles. For example, in the reaction of an iminium cation intermediate with a nucleophile, two different regioisomers can be formed. nih.gov The observed regioselectivity can be attributed to the lower activation energy for the formation of one isomer, indicating kinetic control. nih.gov The interplay between kinetic and thermodynamic factors can be complex and is influenced by reaction parameters such as temperature, solvent, and catalyst. mdpi.comresearchgate.net

Factors Influencing Chemo-, Regio-, and Stereoselectivity

The selective formation of a single desired product is a primary goal in organic synthesis. In the context of this compound synthesis, several factors can influence the chemo-, regio-, and stereoselectivity of the reaction.

Regioselectivity: The regioselectivity of the reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles has been rationalized by quantum chemistry calculations. nih.govmdpi.com These calculations have shown that the preferential formation of 4-substituted imidazolidin-2-ones is due to a lower activation energy compared to the formation of the 5-substituted isomer. nih.gov The amount of acid catalyst used can also impact regioselectivity, with lower amounts favoring the formation of a single regioisomer. mdpi.com

Stereoselectivity: In reactions involving propargylic ureas with internal triple bonds, the formation of the Z-isomer of the resulting imidazolidin-2-one is often preferred, although complete stereocontrol is not always achieved. acs.org

Chemoselectivity: In base-catalyzed reactions of propargylic ureas, excellent chemoselectivity for the formation of five-membered cyclic ureas is often observed. acs.org

The table below summarizes the key factors influencing selectivity in the formation of imidazolidin-2-ones.

| Selectivity Type | Influencing Factors | Outcome |

| Regioselectivity | Relative energies of transition states, Amount of catalyst | Preferential formation of the kinetically favored product (e.g., 4-substituted isomer) nih.govmdpi.com |

| Stereoselectivity | Substrate structure (e.g., internal vs. terminal alkyne) | Predominant formation of one stereoisomer (e.g., Z-isomer) acs.org |

| Chemoselectivity | Reaction conditions (e.g., base catalysis) | Selective formation of the desired ring size (e.g., five-membered ring) acs.org |

Role of Catalytic Systems in Reaction Pathway Modulation

Catalytic systems play a pivotal role in modulating the reaction pathways for the synthesis of imidazolidin-2-ones, influencing reaction rates, yields, and selectivities. mdpi.com A wide range of catalysts, including metal-based and organocatalysts, have been employed.

Organocatalysis: The phosphazene base BEMP has been identified as a highly active organocatalyst for the intramolecular hydroamidation of propargylic ureas, leading to imidazolidin-2-ones and imidazol-2-ones under ambient conditions. acs.org This catalyst has demonstrated excellent chemo- and regioselectivities with remarkably short reaction times. acs.org

Metal Catalysis: Various metal catalysts, including those based on copper, palladium, and rhodium, have been utilized in different synthetic approaches to imidazolidin-2-ones. mdpi.com For example, Cu(NO₃)₂ has been used to catalyze the carbonylation of 1,2-diamines with dialkyl carbonates. mdpi.com The catalyst is believed to activate the carbonyl group by O-coordination. mdpi.com Palladium-catalyzed diamination of 1,3-dienes and copper-mediated diamination of N-allylic ureas represent other important strategies. mdpi.com

The choice of catalyst can significantly alter the reaction mechanism. For instance, in the diamination of olefins, copper-catalyzed processes can occur regioselectively at either the terminal or internal double bond depending on the reaction conditions, proceeding through distinct mechanistic pathways. acs.org The development of new catalytic systems continues to be an active area of research, aiming for more efficient, sustainable, and selective syntheses of imidazolidin-2-ones and their derivatives. mdpi.com

Structure Activity Relationship Sar Studies: Theoretical and Design Perspectives on 1 4 Ethylphenyl Imidazolidin 2 One Derivatives

Theoretical Elucidation of the 4-Ethylphenyl Moiety's Influence on Molecular Properties

Furthermore, the ethyl group introduces a degree of steric bulk. While not as significant as larger alkyl groups, this steric presence can influence the molecule's conformation and its ability to interact with other molecules or biological targets. The rotational freedom of the ethyl group and the phenyl ring relative to the imidazolidinone ring can lead to various stable conformers, each with distinct energetic and interactive properties. Computational models can predict these preferred conformations and the energy barriers between them.

Computational Modeling of Substituent Effects on the Imidazolidin-2-one Scaffold's Electronic Structure

Computational modeling, particularly using methods like DFT, is a powerful tool for dissecting the electronic structure of the imidazolidin-2-one scaffold and how it is perturbed by various substituents. The electronic nature of the N1-aryl substituent, in this case, the 4-ethylphenyl group, directly impacts the electron distribution within the five-membered ring.

The imidazolidin-2-one ring itself contains a urea (B33335) moiety, characterized by a carbonyl group flanked by two nitrogen atoms. The lone pairs on these nitrogen atoms can participate in resonance with the carbonyl group, influencing its polarity and reactivity. The introduction of the 4-ethylphenyl group at the N1 position introduces further electronic modulation. The electron-donating nature of the ethyl group can enhance the electron density on the N1 nitrogen, which can then be delocalized into the urea system.

Computational analyses can quantify these effects through various parameters:

Mulliken and Natural Bond Orbital (NBO) population analysis: These methods provide insights into the partial atomic charges on each atom, revealing how electron density is distributed across the molecule.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. Substituents that raise the HOMO energy generally increase nucleophilicity, while those that lower the LUMO energy increase electrophilicity.

Molecular Electrostatic Potential (MEP) maps: MEP maps visualize the electrostatic potential on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). dergipark.org.tr

By systematically varying substituents on the phenyl ring (e.g., from electron-donating to electron-withdrawing) and at other positions on the imidazolidinone ring, computational models can predict how these changes will alter the electronic landscape and, consequently, the chemical reactivity of the molecule. science.gov

Design Principles for Modifying the N1-Aryl Substituent and the Imidazolidinone Ring for Targeted Reactivity

The design of 1-(4-ethylphenyl)imidazolidin-2-one derivatives with targeted reactivity relies on a clear understanding of structure-activity relationships. Modifications can be strategically made to either the N1-aryl substituent or the imidazolidinone ring itself.

Modifying the N1-Aryl Substituent:

Electron-Withdrawing Groups (EWGs): Introducing EWGs (e.g., nitro, cyano, or halo groups) at various positions on the phenyl ring will decrease the electron density on the ring and, by extension, on the N1 nitrogen of the imidazolidinone. This can make the carbonyl carbon of the urea more electrophilic and susceptible to nucleophilic attack.

Electron-Donating Groups (EDGs): Conversely, adding stronger EDGs (e.g., methoxy (B1213986) or amino groups) will increase the electron density on the N1 nitrogen, potentially enhancing the nucleophilicity of the other nitrogen or influencing the basicity of the molecule.

The position of the substituent (ortho, meta, or para) will also have a significant impact due to a combination of inductive and resonance effects.

Modifying the Imidazolidinone Ring:

The imidazolidinone ring itself can be a target for modification to alter reactivity.

Substitution at N3: The N3 position can be alkylated or arylated to introduce new functional groups and steric bulk, which can influence the molecule's conformation and interaction with other species. researchgate.net

Substitution on the Carbon Backbone: The carbon atoms at positions 4 and 5 of the imidazolidinone ring can be substituted with various groups. These substitutions can introduce chirality and steric constraints, which are crucial for stereoselective reactions and molecular recognition.

By combining these modification strategies, it is possible to design derivatives with tailored electronic and steric properties for specific applications, such as catalysis or materials science.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predicting Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their observed activity or property. appconnect.in For this compound derivatives, QSAR can be a powerful tool for predicting their chemical behavior without the need for extensive experimental synthesis and testing. nih.gov

The general workflow of a QSAR study involves:

Data Set Preparation: A diverse set of imidazolidinone derivatives with known experimental data (e.g., reaction rates, equilibrium constants, or biological activity) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Such as partial charges, dipole moments, and HOMO/LUMO energies. jmchemsci.com

Physicochemical descriptors: Such as logP and molar refractivity.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed activity. pensoft.net

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. nih.gov

Once a validated QSAR model is established, it can be used to predict the chemical behavior of new, unsynthesized derivatives of this compound. This predictive capability can significantly accelerate the design and discovery of new compounds with desired properties.

Below is an interactive data table showcasing hypothetical QSAR data for a series of N-aryl imidazolidin-2-one derivatives.

| Compound ID | N-Aryl Substituent | LogP (Descriptor) | Electronic Parameter (Descriptor) | Predicted Reactivity (LogK) |

| 1 | 4-Ethylphenyl | 2.5 | -0.15 | 1.2 |

| 2 | Phenyl | 2.1 | 0.00 | 1.0 |

| 3 | 4-Nitrophenyl | 1.9 | 0.78 | -0.5 |

| 4 | 4-Methoxyphenyl | 2.3 | -0.27 | 1.5 |

| 5 | 4-Chlorophenyl | 2.8 | 0.23 | 0.8 |

Impact of Stereochemistry on Molecular Recognition and Interactions (Theoretical)

Stereochemistry plays a pivotal role in the molecular recognition and interactions of chiral molecules. For derivatives of this compound, the introduction of stereocenters can lead to distinct enantiomers or diastereomers, each with unique three-dimensional arrangements of atoms. The theoretical exploration of these stereochemical aspects is crucial for understanding their potential applications in areas like asymmetric catalysis and medicinal chemistry.

Sources of Chirality:

Chirality in imidazolidinone derivatives can arise from:

Substitution on the imidazolidinone ring: Introducing substituents at the C4 or C5 positions can create one or two stereocenters.

Atropisomerism: If the rotation around the N1-aryl bond is restricted due to bulky substituents in the ortho positions of the phenyl ring, stable atropisomers can exist.

Theoretical Investigation of Stereochemical Impact:

Computational methods can be employed to investigate how stereochemistry influences molecular interactions:

Conformational Analysis: For each stereoisomer, computational models can identify the most stable conformations and the energy barriers for interconversion. nih.gov

Molecular Docking: In the context of biological activity, molecular docking simulations can predict how different stereoisomers bind to a target receptor or enzyme active site. These simulations can reveal differences in binding affinity and orientation, explaining why one stereoisomer might be more active than another.

Transition State Modeling: In asymmetric catalysis, where a chiral imidazolidinone derivative might be used as a catalyst, computational modeling of the reaction's transition states can elucidate the origin of enantioselectivity. By comparing the energies of the transition states leading to different stereoisomeric products, the preferred reaction pathway can be determined. researchgate.net

The precise spatial arrangement of the 4-ethylphenyl group and other substituents in a chiral derivative dictates its interaction with other chiral molecules, a fundamental principle of molecular recognition.

Below is an interactive data table illustrating the theoretical binding affinities of different stereoisomers to a hypothetical receptor.

| Stereoisomer | Chiral Center(s) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| (4R)-Isomer | C4 | -8.5 | Tyr12, Phe45, Arg98 |

| (4S)-Isomer | C4 | -6.2 | Tyr12, Val50 |

| (4R, 5S)-Isomer | C4, C5 | -9.1 | Tyr12, Phe45, Arg98, Leu102 |

| (4S, 5R)-Isomer | C4, C5 | -7.0 | Tyr12, Val50, Leu102 |

Applications of Imidazolidin 2 One Scaffolds in Chemical Synthesis and Materials Science

Utility as Chiral Auxiliaries in Asymmetric Organic Transformations

Imidazolidin-2-ones are well-established as chiral auxiliaries, which are instrumental in controlling the stereochemical outcome of asymmetric reactions. chim.itnih.gov These auxiliaries can be temporarily incorporated into a prochiral substrate to direct the formation of a specific stereoisomer. After the desired transformation, the auxiliary can be cleaved and recovered. chim.it This strategy is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is particularly crucial in the pharmaceutical industry.

Chiral 2-imidazolidinones have been successfully employed in a range of stereoselective reactions, including aldol (B89426) additions, alkylations, and Diels-Alder reactions. For instance, N-acyl derivatives of chiral imidazolidinones can form enolates that react with electrophiles in a highly diastereoselective manner. chim.it The stereoselectivity is often dictated by the steric hindrance imposed by the substituents on the chiral auxiliary, which forces the incoming reagent to approach from a specific face. The development of these auxiliaries has been a significant focus, with applications in the synthesis of complex molecules like fluoxetine (B1211875) and various natural products. chim.it

Precursors for Vicinal Diamines and Other Valuable Organic Building Blocks

The imidazolidin-2-one scaffold serves as a stable and accessible precursor for 1,2-diamines, also known as vicinal diamines. nih.govnih.govmdpi.com These diamines are themselves highly valuable building blocks in organic and medicinal chemistry, forming the core of many ligands for asymmetric catalysis and biologically active molecules. scholaris.carsc.org The synthesis of vicinal diamines from imidazolidin-2-ones typically involves the reductive or hydrolytic cleavage of the cyclic urea (B33335) structure.

This synthetic relationship is somewhat circular, as a primary method for synthesizing imidazolidin-2-ones is the carbonylation of vicinal diamines using reagents like phosgene (B1210022) or its equivalents. nih.govacs.org However, the ability to unmask the diamine from the more stable imidazolidin-2-one ring is a valuable synthetic tool, particularly when needing to protect the diamine functionality during earlier synthetic steps. A variety of methods, including tandem reaction sequences, have been developed to produce vicinal diamines with high diastereoselectivity. nsf.gov

Ligands in Transition Metal Catalysis (e.g., N-Heterocyclic Carbenes and Imidazolidine-2-ylidenes)

The imidazolidin-2-one framework is a direct precursor to saturated N-Heterocyclic Carbenes (NHCs), specifically imidazolidin-2-ylidenes. These NHCs are a dominant class of ligands in modern organometallic chemistry and transition metal catalysis. pageplace.deacs.org Their popularity stems from their strong σ-donating properties, which allow them to form robust bonds with metal centers, stabilizing the resulting complexes and often enhancing catalytic activity. researchgate.netrsc.org

The synthesis of NHC ligands often begins with the corresponding imidazolium (B1220033) or imidazolinium salt, which is then deprotonated to yield the free carbene. Unsymmetrical imidazolium salts, such as [1-(4-ethylphenyl)-3-propyl-1H-imidazole-3-ium bromide], have been synthesized and serve as precursors to NHC ligands with tailored steric and electronic properties. researchgate.net These ligands have proven effective in a vast array of catalytic reactions, including cross-coupling reactions (e.g., Suzuki, Heck), metathesis, and hydrogenation. scholaris.caeie.grresearchgate.net The modular nature of NHC synthesis allows for fine-tuning of the ligand structure to optimize catalyst performance for specific applications. beilstein-journals.org

Table 1: Representative N-Heterocyclic Carbene (NHC) Precursor

| Compound Name | CAS Number | Molecular Formula | Reference |

|---|

Intermediates in the Synthesis of Complex Heterocyclic Systems

The imidazolidin-2-one ring is a versatile starting point for the construction of more elaborate heterocyclic architectures. nih.govmdpi.com Through various chemical transformations, the core structure can be modified and expanded to generate a wide range of polycyclic and substituted heterocyclic compounds.

For example, the core structure is present in more complex molecules like 5-(4-ethylphenyl)-3-phenyl-imidazolidin-2,4-dione and its thioxo-analogue, which were synthesized from C-(4-ethylphenyl)glycine. mdpi.com Furthermore, the synthesis of 1-methyl-2-(4'-ethylphenyl)-4, 5-diphenylimidazole demonstrates the use of the ethylphenyl-imidazole skeleton as a building block for highly substituted imidazole (B134444) systems. scirp.org These complex structures are often investigated for their potential biological activities. The synthesis of such systems can involve multi-step sequences or efficient one-pot, multi-component reactions. scirp.org

Table 2: Examples of Complex Heterocycles Derived from the (4-Ethylphenyl)imidazole Scaffold

| Compound Name | Molecular Formula | Melting Point (°C) | Reference |

|---|---|---|---|

| (±)3-Phenyl-5-(4-ethylphenyl)-2-thioxo-imidazolidine-4-one | C₁₇H₁₆N₂OS | 246–248 | mdpi.com |

Applications in Polymer and Fine Chemical Industries (e.g., Formaldehyde (B43269) Scavenging in Resin Systems)

In industrial applications, the parent compound imidazolidin-2-one (also known as ethylene (B1197577) urea) is widely recognized as an effective formaldehyde scavenger. atamankimya.comfscichem.com It is used to reduce the concentration of free formaldehyde in various resin systems, such as those based on urea-formaldehyde (UF), melamine-formaldehyde (MF), and phenolic resins. atamankimya.com These resins are extensively used in the production of wood-based panels, coatings, and textiles. atamankimya.comdrewno-wood.pl

Formaldehyde is classified as a volatile organic compound (VOC), and its emission from consumer products is a health concern. prophoschemicals.com Imidazolidin-2-one reacts with free formaldehyde, chemically binding it and thus reducing its emission into the environment. prophoschemicals.comle.ac.uk The addition of 2-5% of imidazolidin-2-one can lead to a significant reduction in formaldehyde levels. atamankimya.com While this application is well-documented for the parent compound, derivatives like 1-(4-ethylphenyl)imidazolidin-2-one could potentially exhibit similar reactivity. Additionally, related hydantoin-based structures have been incorporated into polymers to create materials with antimicrobial properties. sapub.org

Role in Green Chemistry Methodologies (e.g., use of benign solvents, optimized protocols)

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and minimizing the use of hazardous substances. The synthesis of imidazolidin-2-ones and related heterocyclic compounds has been a subject of such optimization efforts.

Researchers have developed synthetic protocols that employ more environmentally friendly solvents, such as aqueous ethanol (B145695), which can improve reaction yields while reducing reliance on volatile organic solvents. rltsc.edu.in Furthermore, one-pot, multi-component reactions represent a green approach by minimizing intermediate purification steps, saving time, and reducing solvent waste. scirp.org The development of catalyst-free conditions or the use of highly efficient organocatalysts, like the base-catalyzed synthesis of imidazolidin-2-ones under ambient conditions, also aligns with green chemistry principles by reducing energy consumption and avoiding toxic metal catalysts. acs.org

Table 3: Green Chemistry Approaches for Imidazolidinone Synthesis

| Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Organocatalysis | Base-catalyzed intramolecular hydroamidation of propargylic ureas at room temperature. | Ambient conditions, short reaction times, excellent chemo- and regioselectivity. | acs.org |

| Benign Solvents | Use of 75% aqueous ethanol as a solvent for cyclization reactions. | Reduced environmental damage, improved yields compared to some pure organic solvents. | rltsc.edu.in |

Future Directions and Research Challenges for 1 4 Ethylphenyl Imidazolidin 2 One Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

A primary challenge in contemporary chemical synthesis is the development of environmentally benign processes. Traditional routes to imidazolidin-2-ones often rely on hazardous reagents like phosgene (B1210022) or high-pressure carbonylation reactions. acs.orgnih.gov Future research concerning 1-(4-Ethylphenyl)imidazolidin-2-one will undoubtedly focus on greener, more efficient synthetic strategies that maximize atom economy.

Key areas of exploration include:

Carbon Dioxide (CO₂) Fixation: Utilizing CO₂ as a C1 building block is a highly attractive, sustainable approach. Research into catalytic systems, such as those based on cerium oxide (CeO₂), that can facilitate the reaction of N-(4-ethylphenyl)ethane-1,2-diamine with CO₂ under mild or even atmospheric pressure conditions represents a significant step forward. nih.gov The direct synthesis from diamines and CO₂ produces only water as a byproduct, aligning perfectly with the principles of green chemistry. nih.gov

Intramolecular Hydroamidation: The base-catalyzed intramolecular hydroamidation of propargylic ureas offers a powerful and atom-economical route to imidazolidin-2-ones. acs.org Adapting this methodology for the synthesis of this compound would involve the preparation of a suitable N-propargyl-N'-(4-ethylphenyl)urea precursor. The use of organocatalysts like the phosphazene base BEMP has been shown to be highly effective, affording excellent yields in short reaction times under ambient conditions. acs.org

Catalytic Diamination of Alkenes: Metal-catalyzed diamination of alkenes is an elegant strategy for constructing the imidazolidin-2-one ring. mdpi.com A future route could involve the palladium-catalyzed reaction between an N-allyl-N'-(4-ethylphenyl)urea and an aryl halide, a process that forms two new bonds in a single step. nih.govorganic-chemistry.org

Table 1: Comparison of Sustainable Synthetic Strategies for Imidazolidin-2-Ones

| Synthetic Route | Key Reactants | Typical Catalyst/Reagent | Advantages | Challenges for this compound |

|---|---|---|---|---|

| CO₂ Fixation | N-(4-ethylphenyl)ethane-1,2-diamine, CO₂ | CeO₂ or other heterogeneous catalysts | Uses renewable feedstock (CO₂), green, high atom economy. nih.gov | Requires synthesis of the specific unsymmetrical diamine. |

| Intramolecular Hydroamidation | N-propargyl-N'-(4-ethylphenyl)urea | Phosphazene base (e.g., BEMP) | Fast reaction times, mild conditions, excellent regioselectivity. acs.org | Multi-step preparation of the required propargylic urea (B33335) precursor. |

| Alkene Diamination | N-allyl-N'-(4-ethylphenyl)urea, Aryl Halide | Palladium complexes (e.g., Pd₂(dba)₃/Xantphos) | Forms multiple bonds in one step, allows for stereocontrol. nih.govnih.gov | Requires synthesis of the N-allylurea substrate; catalyst cost. |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis. eurekalert.orgijsetpub.com For this compound, these computational tools offer the potential to accelerate the discovery of optimal reaction conditions and predict the outcomes of novel derivatization reactions.

Reaction Outcome and Yield Prediction: ML models, trained on large-scale reaction databases, can predict the feasibility and yield of a proposed synthesis for this compound. rjptonline.orgbeilstein-journals.org This predictive power allows researchers to prioritize high-yielding reaction pathways and avoid resource-intensive trial-and-error experimentation.

Condition Optimization: Global and local ML models can be employed to design and optimize reaction conditions. beilstein-journals.org For instance, an AI platform could suggest the ideal catalyst, solvent, and temperature for a palladium-catalyzed coupling reaction to introduce a new substituent onto the this compound core, maximizing yield and minimizing byproducts. beilstein-journals.org

Retrosynthesis Planning: AI-driven retrosynthesis tools can propose novel synthetic routes to complex derivatives of this compound. engineering.org.cn By learning from vast datasets of chemical transformations, these models can identify non-intuitive disconnections and suggest innovative strategies that a human chemist might overlook. engineering.org.cn

The primary challenge in this area is the availability of high-quality, specific data for the target compound and its close analogues. Building accurate predictive models will require the generation and curation of dedicated datasets for this class of molecules.

Exploration of Novel Catalytic Systems for Imidazolidin-2-one Derivatization

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is crucial for efficiently synthesizing and functionalizing this compound.

Gold Catalysis: Gold-catalyzed reactions, such as the cycloisomerization of alkyne-functionalized ureas, have proven effective for creating imidazolidin-2-one libraries. acs.org Applying this to solid-phase synthesis could enable the high-throughput generation of diverse derivatives of this compound for screening in various applications.

Palladium and Copper Catalysis: Palladium-catalyzed carboamination and diamination reactions are powerful methods for building the imidazolidin-2-one ring with control over stereochemistry. nih.govnih.gov Future work could focus on developing asymmetric versions of these reactions to synthesize enantiomerically enriched derivatives of this compound, which is critical for pharmaceutical applications. Copper-mediated diamination of N-allylic ureas also presents a promising, though sometimes stoichiometric, alternative. mdpi.com

Organocatalysis: The use of metal-free organocatalysts, such as phosphazene bases, for intramolecular hydroamidation is a significant advancement. acs.org Research into new, more potent, and selective organocatalysts could further improve the sustainability and efficiency of synthesizing the core structure.

Table 2: Emerging Catalytic Systems for Imidazolidin-2-one Synthesis

| Catalyst Type | Example Reaction | Key Advantages | Reference |

|---|---|---|---|

| Gold(I) Complexes | Intramolecular hydroamination/cycloisomerization | High chemo- and regioselectivity, compatible with solid-phase synthesis. | acs.org |

| Palladium Complexes | Alkene carboamination and diamination | Creates multiple bonds, potential for high stereoselectivity. | nih.gov |

| Organocatalysts (e.g., BEMP) | Intramolecular hydroamidation of propargylic ureas | Metal-free, mild conditions, very fast reactions. | acs.org |

| Cerium Oxide (CeO₂) | Cyclization of diamines with CO₂ | Heterogeneous, reusable, environmentally benign. | nih.gov |

Advanced Spectroscopic and Structural Characterization Techniques for Complex Derivatives

As synthetic methods evolve to create more intricate derivatives of this compound, the demand for powerful analytical techniques to unambiguously determine their structure and stereochemistry will increase.

While standard techniques like 1D NMR (¹H, ¹³C), IR, and mass spectrometry are foundational, the characterization of complex, poly-substituted, or stereoisomeric derivatives will require more advanced methods. eurjchem.commdpi.com

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for assigning proton and carbon signals and establishing connectivity in complex molecules. nih.gov For determining the substitution pattern and relative stereochemistry, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which detect through-space proton-proton interactions, will be indispensable. nih.gov

X-Ray Crystallography: For molecules that can be crystallized, single-crystal X-ray diffraction provides the definitive, three-dimensional molecular structure. nih.govscirp.org This technique is the gold standard for confirming absolute stereochemistry and analyzing subtle conformational features of complex this compound derivatives. researchgate.net

Computational Chemistry: Density Functional Theory (DFT) calculations can be used in concert with experimental data to predict stable conformations and rationalize spectroscopic observations, such as NMR chemical shifts. nih.govresearchgate.net

Expanding the Scope of Imidazolidin-2-one Scaffolds in Diverse Chemical Applications

The core imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in drugs with a wide range of biological activities. nih.govmdpi.comajrconline.org A major future direction for this compound is to explore its potential as a building block for new functional molecules.

Medicinal Chemistry: Given the prevalence of the imidazolidin-2-one motif in pharmaceuticals, derivatives of this compound could be synthesized and screened for various biological activities, including as potential anticancer, antimicrobial, or antiviral agents. ajrconline.orgrsc.org The ethylphenyl group provides a lipophilic handle that can be systematically modified to tune the molecule's properties.

Peptidomimetics: The rigid, defined geometry of the imidazolidin-2-one ring makes it an excellent scaffold for creating non-peptidic mimetics of protein secondary structures, such as β-strands. rsc.org Oligomers constructed from alternating aryl and this compound units could be designed to mimic protein surfaces and act as inhibitors of protein-protein interactions. rsc.org

Chiral Auxiliaries and Ligands: Enantiomerically pure derivatives of this compound could serve as chiral auxiliaries in asymmetric synthesis or as chiral ligands for transition metal catalysis, building on the established utility of other imidazolidinones in these roles. acs.orgrsc.org

The primary challenge will be to develop efficient and stereoselective synthetic routes to a diverse library of derivatives, enabling comprehensive structure-activity relationship (SAR) studies and the identification of lead compounds for specific applications.

Conclusion

Summary of Key Academic Contributions in 1-(4-Ethylphenyl)imidazolidin-2-one Research

Research into this compound and its closely related analogues has yielded significant contributions, primarily in the field of oncology. The core structure is a crucial component of a class of compounds known as phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs) and the corresponding sulfonamides (PIB-SAs). acs.orgresearchgate.net These compounds have been meticulously designed as potent antimitotic agents that function as tubulin polymerization inhibitors.

Key academic highlights include:

Mechanism of Action: Extensive research has demonstrated that these imidazolidin-2-one derivatives exert their anticancer effects by binding to the colchicine-binding site on β-tubulin. acs.org This interaction disrupts the formation of microtubules, which are essential for mitotic spindle formation during cell division. The result is an arrest of the cell cycle in the G2/M phase, ultimately leading to apoptosis (programmed cell death) and disruption of the cancer cell cytoskeleton. acs.orgnih.govresearchgate.net

Potent Antiproliferative Activity: PIB-SOs, which incorporate the 1-phenylimidazolidin-2-one (B157022) scaffold, have shown potent antiproliferative activities in the nanomolar range across a wide variety of cancer cell lines. acs.orgnih.gov A significant advantage highlighted in studies is that their effectiveness is often not diminished in cancer cells that have developed resistance to other common chemotherapeutic agents like paclitaxel (B517696) and vinblastine, or in cells that overexpress P-glycoprotein, a key mediator of multidrug resistance. acs.orgnih.gov

Antiangiogenic and Antitumor Effects: In preclinical models, such as the chick chorioallantoic membrane (CAM) tumor assay, specific derivatives have demonstrated the ability to effectively block angiogenesis (the formation of new blood vessels that tumors need to grow) and inhibit tumor growth at levels comparable to the well-known vascular-disrupting agent, Combretastatin A-4. acs.orgresearchgate.net

Synthetic Methodologies: A substantial body of work has been dedicated to developing efficient and regioselective methods for synthesizing the imidazolidin-2-one core and its derivatives. mdpi.commdpi.com These synthetic advancements are crucial for generating diverse libraries of compounds for structure-activity relationship (SAR) studies and further biological evaluation.

Persistent Challenges and Promising Avenues for Future Investigations

Despite the promising results, the journey of translating this compound-based compounds from the laboratory to clinical use is met with several challenges and opens up new avenues for research.

Persistent Challenges:

Overcoming Drug Resistance: While some derivatives show promise in overcoming certain types of drug resistance, the development of resistance to tubulin inhibitors through mechanisms like the expression of specific β-tubulin isotypes remains a significant clinical challenge. nih.gov Continuous investigation is needed to ensure long-term effectiveness.

Structure-Activity Relationship (SAR) Refinement: Although initial SAR studies have provided valuable insights, a more detailed understanding is required to fine-tune the molecular structure for enhanced potency, selectivity, and reduced off-target toxicity. ontosight.ai

Promising Avenues for Future Investigations:

Dual-Targeting Inhibitors: A promising strategy in modern drug design is the creation of dual-targeting inhibitors. The this compound scaffold could be integrated with other pharmacophores to create chimeric molecules that inhibit both tubulin and another cancer-relevant target, such as histone deacetylase (HDAC), potentially leading to synergistic anticancer effects and a lower likelihood of resistance. mdpi.com

Exploration of Broader Therapeutic Applications: The imidazolidinone scaffold is present in drugs with a wide range of biological activities. mdpi.comajchem-a.com Future research should explore the potential of this compound and its derivatives for other therapeutic uses, including as antimicrobial, anti-inflammatory, or neuroprotective agents. ontosight.aiajchem-a.com

Advanced Preclinical and In Vivo Studies: To bridge the gap to clinical application, the most promising compounds need to be advanced into more comprehensive in vivo studies using animal models of cancer. These studies are essential to evaluate their pharmacokinetic profiles, efficacy, and long-term safety.

Targeting the Tumor Microenvironment: Beyond direct cytotoxicity to cancer cells, future investigations could focus on how these compounds affect the tumor microenvironment, including their impact on immune cells and stromal components, which play a crucial role in tumor progression and metastasis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.